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molecular formula C12H19N3O4S B8345569 3-Ethyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic Acid

3-Ethyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic Acid

Cat. No. B8345569
M. Wt: 301.36 g/mol
InChI Key: GKYBNFWHEZLAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367698B2

Procedure details

The title compound was synthesized as in Production Example 1, using the compound synthesized in (1) and 1-methyl-1H-imidazole-4-sulfonyl chloride as the raw material.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([C:4]1([C:10]([O:12]CC)=[O:11])[CH2:9][CH2:8][CH2:7][NH:6][CH2:5]1)[CH3:3].[CH3:15][N:16]1[CH:20]=[C:19]([S:21](Cl)(=[O:23])=[O:22])[N:18]=[CH:17]1>>[CH2:2]([C:4]1([C:10]([OH:12])=[O:11])[CH2:9][CH2:8][CH2:7][N:6]([S:21]([C:19]2[N:18]=[CH:17][N:16]([CH3:15])[CH:20]=2)(=[O:23])=[O:22])[CH2:5]1)[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)C1(CNCCC1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC(=C1)S(=O)(=O)Cl
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(CN(CCC1)S(=O)(=O)C=1N=CN(C1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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